molecular formula C24H25N5O3S B2875142 N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941941-20-4

N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2875142
CAS No.: 941941-20-4
M. Wt: 463.56
InChI Key: JIUJIMQYMQMBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thioacetamide derivative featuring a hexahydroquinazolinone core substituted with a pyridin-4-ylmethyl group and an N-(4-acetamidophenyl) moiety. Its structural complexity arises from the fusion of a partially saturated quinazolinone ring system, which enhances conformational rigidity, and the pyridine substituent, which may improve solubility and binding interactions in biological systems.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-16(30)26-18-6-8-19(9-7-18)27-22(31)15-33-23-20-4-2-3-5-21(20)29(24(32)28-23)14-17-10-12-25-13-11-17/h6-13H,2-5,14-15H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUJIMQYMQMBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H25N5O3SC_{24}H_{25}N_{5}O_{3}S, with a molecular weight of 463.6 g/mol. The structure features a pyridinylmethyl group linked to a hexahydroquinazoline moiety through a thioacetamide bridge.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight463.6 g/mol
CAS Number941941-20-4

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, in vitro assays using A549 human lung adenocarcinoma cells revealed that certain structural modifications enhance cytotoxicity:

  • Structure-Dependent Activity : Variations in substituents on the phenyl ring influence the overall anticancer efficacy. Compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed reduced cell viability (64% and 61% respectively) compared to the parent compound .
  • Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest. The presence of specific functional groups enhances interaction with biological targets involved in cancer progression.
  • Case Studies : A study reported that compounds derived from the original structure significantly outperformed standard chemotherapeutics like cisplatin in terms of selectivity and potency against cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Efficacy : In vitro tests against various pathogens including multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus indicated significant antimicrobial activity.
  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death.
  • Comparative Analysis : Compared to traditional antibiotics, this compound exhibited a unique mechanism that may help combat antibiotic resistance by targeting different bacterial processes.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity TypeObserved EffectReference
AnticancerReduced A549 cell viability to 61%
AntimicrobialEffective against MRSA and K. pneumoniae
MechanismInduces apoptosis; disrupts cell wall synthesis

Comparison with Similar Compounds

Structural Analogues in the Thioacetamide Family

The compound shares structural motifs with several synthesized derivatives reported in the literature:

(a) Thiazolidinone-Based Thioacetamides

Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) () exhibit thiazolidinone cores instead of quinazolinones. These compounds show higher yields (53–90%) but lower melting points (147–207°C) compared to the target compound, suggesting that the quinazolinone system may enhance thermal stability due to increased ring saturation .

(b) Quinazolinone Derivatives with Sulfamoylphenyl Groups

Compounds like 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) () share the quinazolinone backbone but lack the pyridin-4-ylmethyl substituent. Their melting points range from 251.5°C to 315.5°C, significantly higher than the thiazolidinone analogs, likely due to stronger intermolecular interactions from the sulfonamide group .

(c) Pyrimidine-Thioacetamide Hybrids

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) () incorporates a pyrimidine ring instead of quinazolinone. This compound achieved an 86% yield under basic conditions, highlighting the efficiency of pyrimidine-thioacetamide coupling reactions compared to quinazolinone syntheses, which often require multi-step protocols .

Key Differences in Physicochemical Properties

Compound Class Core Structure Substituents Yield (%) Melting Point (°C)
Target Compound Hexahydroquinazolinone Pyridin-4-ylmethyl, 4-acetamidophenyl - -
Thiazolidinone Derivatives (9–13) Thiazolidinone Varied aryl/heteroaryl 53–90 147–207
Quinazolinone Derivatives (5–10) Quinazolinone Sulfamoylphenyl, tolyl 68–91 170.5–315.5
Pyrimidine Hybrid (18) Pyrimidine 4-Phenylthiazol-2-yl 86 -

Note: Data collated from , and 6. Missing values (-) indicate unreported data.

Preparation Methods

Synthesis of the Hexahydroquinazolinone Core

The hexahydroquinazolin-2-one scaffold is synthesized via a three-component Biginelli-type condensation reaction. A protocol adapted from Scirp.org (2017) employs 1,3-cyclohexadione, urea, and an aldehyde under catalytic conditions. For the target compound, the aldehyde component is omitted in the initial step to form the unsubstituted hexahydroquinazolinone.

Procedure :

  • A mixture of 1,3-cyclohexadione (10 mmol), urea (12 mmol), and K₃AlF₆ (0.05 g) in acetonitrile (10 mL) is refluxed for 2–4 hours.
  • The catalyst is filtered, and the solvent is evaporated to yield the hexahydroquinazolinone core.

Key Data :

Catalyst Solvent Time (h) Yield (%)
K₃AlF₆ Acetonitrile 3 92

This method achieves high yields due to the reusable catalyst and mild conditions.

Introduction of the Pyridin-4-ylmethyl Group

The pyridin-4-ylmethyl substituent is introduced at the N1 position of the hexahydroquinazolinone via alkylation. A method from PMC8045006 (2021) uses chloromethyl pyridine derivatives under basic conditions.

Procedure :

  • Hexahydroquinazolinone (1 equiv) is dissolved in dry DMF.
  • 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv) and anhydrous K₂CO₃ (3 equiv) are added.
  • The mixture is stirred at 50°C under argon for 4 hours.

Key Data :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 50 85

The product, 1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one, is isolated via filtration and recrystallization.

Formation of the Thioacetamide Moiety

The thioacetamide branch is synthesized via reaction of thioacetamide with a chloroacetamide intermediate. Thioacetamide is prepared using methods from patents EP0648742B1 (1997) and CN105777597A (2016).

Thioacetamide Synthesis :

  • Method A (EP0648742B1) : Acetonitrile reacts with H₂S under 145–40 psi pressure using a Reilex® 425 catalyst at 120–130°C for 2–18 hours.
  • Method B (CN105777597A) : H₂S generated from NaHS and H₂SO₄ reacts with acetonitrile catalyzed by diethylamine at 80°C for 8 hours.

Key Data :

Method Catalyst Temperature (°C) Time (h) Yield (%)
A Reilex® 425 120 3 100
B Diethylamine 80 8 98.5

Method A offers quantitative yields but requires high-pressure equipment, while Method B is more practical for industrial scale.

Coupling with 4-Acetamidophenyl Group

The final step involves coupling the thioacetamide intermediate with 4-acetamidoaniline. A nucleophilic substitution reaction is employed, adapted from Evitachem (2025).

Procedure :

  • 2-Chloroacetamide (1 equiv) is reacted with 4-acetamidoaniline (1.05 equiv) in ethanol under reflux for 6 hours.
  • The resulting N-(4-acetamidophenyl)acetamide is then coupled with the hexahydroquinazolinone-thiol derivative using EDCI/HOBt in DMF.

Key Data :

Coupling Reagent Solvent Temperature (°C) Yield (%)
EDCI/HOBt DMF 25 78

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) and characterized using:

  • HPLC : Purity >98%.
  • NMR : δ 2.1 (s, 3H, CH₃CO), 6.8–8.2 (m, aromatic H).
  • Mass Spectrometry : [M+H]⁺ = 496.2 g/mol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.